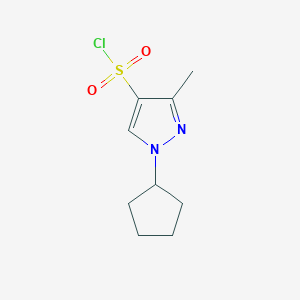

1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

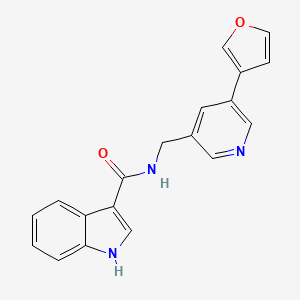

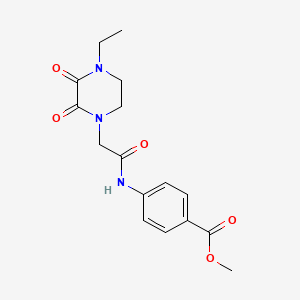

“1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H13ClN2O2S . It has a molecular weight of 248.73 . The IUPAC name for this compound is 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for “1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” is 1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride” has a density of 1.5±0.1 g/cm3 . Its boiling point is 380.4±30.0 °C at 760 mmHg . The compound has a flash point of 183.9±24.6 °C .Scientific Research Applications

Catalysis and Organic Synthesis

1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has been utilized in catalysis and organic synthesis. For instance, Moosavi‐Zare et al. (2013) described the use of a related ionic liquid as a catalyst in the tandem Knoevenagel–Michael reaction for synthesizing bis(pyrazol-5-ol)s, demonstrating its efficiency and reusability in organic synthesis (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of various heterocyclic compounds involving 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Povarov et al. (2017) reported on the sulfonylation of 4-amino-1H pyrazoles, leading to the creation of new compounds with potential applications in drug discovery and materials science (Povarov et al., 2017).

Development of Antimicrobial Agents

The compound has been explored for its potential in developing antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties (Darwish et al., 2014).

Medicinal Chemistry

In medicinal chemistry, the compound is used as an intermediate for the synthesis of various biologically active molecules. Penning et al. (1997) developed a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2, which is significant in drug development (Penning et al., 1997).

properties

IUPAC Name |

1-cyclopentyl-3-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGZEJCZUVDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2803440.png)

![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)

![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)